molecular formula C11H10N4O B13953073 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 51790-22-8

3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B13953073
CAS No.: 51790-22-8
M. Wt: 214.22 g/mol
InChI Key: KVJZCVRCRMEMIF-UHFFFAOYSA-N
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Description

5-Amino-2-[(pyridin-2-yl)azo]phenol is an organic compound with the molecular formula C11H10N4O. It is a derivative of phenol and pyridine, containing an azo group (-N=N-) that links the phenol and pyridine rings. This compound is known for its vibrant color and is often used in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(pyridin-2-yl)azo]phenol typically involves a diazo-coupling reaction. This process begins with the diazotization of 2-aminopyridine, which is then coupled with 5-aminophenol under controlled conditions. The reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(pyridin-2-yl)azo]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-[(pyridin-2-yl)azo]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-[(pyridin-2-yl)azo]phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. This compound can also bind to DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-[(pyridin-3-yl)azo]phenol
  • 5-Amino-2-[(pyridin-4-yl)azo]phenol
  • 4-Amino-2-[(pyridin-2-yl)azo]phenol

Uniqueness

5-Amino-2-[(pyridin-2-yl)azo]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

CAS No.

51790-22-8

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-amino-2-(pyridin-2-yldiazenyl)phenol

InChI

InChI=1S/C11H10N4O/c12-8-4-5-9(10(16)7-8)14-15-11-3-1-2-6-13-11/h1-7,16H,12H2

InChI Key

KVJZCVRCRMEMIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)N)O

Origin of Product

United States

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